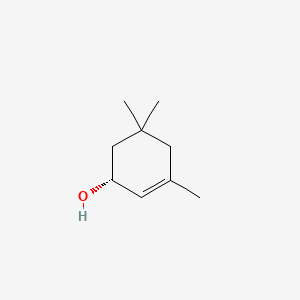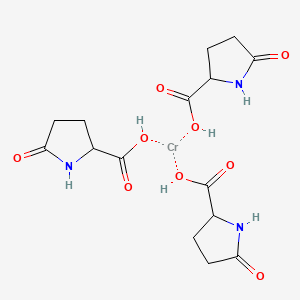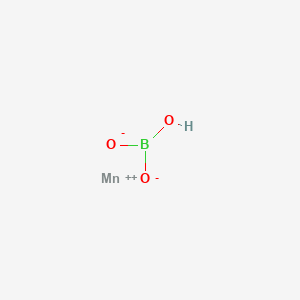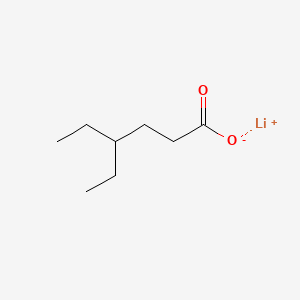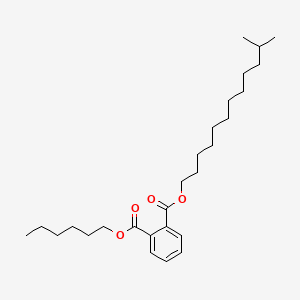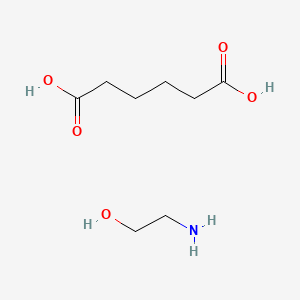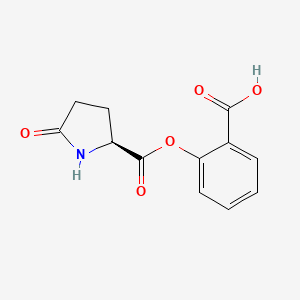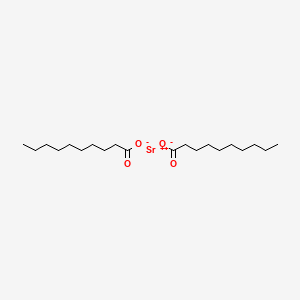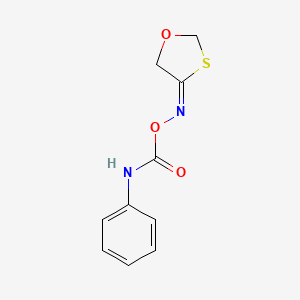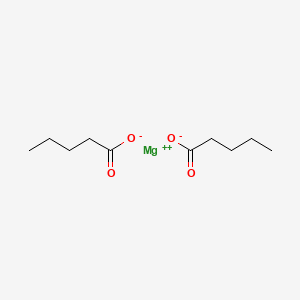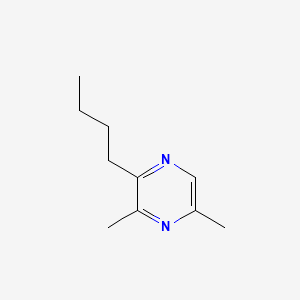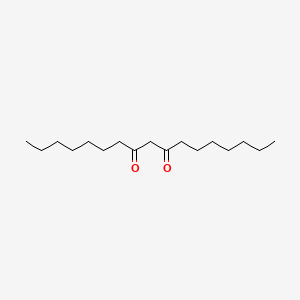
Heptadecane-8,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecane-8,10-dione is an organic compound with the molecular formula C₁₇H₃₂O₂ It is a type of diketone, specifically a β-diketone, which means it has two ketone groups separated by a single carbon atom
Preparation Methods
Heptadecane-8,10-dione can be synthesized through several methods. One common synthetic route involves the oxidation of heptadecane using strong oxidizing agents. Another method includes the reaction of heptadecane with diketene under controlled conditions to yield the desired diketone. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Heptadecane-8,10-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Heptadecane-8,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of heptadecane-8,10-dione involves its interaction with molecular targets and pathways. It has been shown to modulate the NF-kB pathway, which is involved in the regulation of inflammatory responses . By inhibiting the activation of NF-kB, this compound reduces the expression of pro-inflammatory genes and decreases oxidative stress in cells.
Comparison with Similar Compounds
Heptadecane-8,10-dione is structurally similar to other diketones such as tritriacontane-16,18-dione. its unique properties, such as its specific interaction with the NF-kB pathway, distinguish it from other diketones. Similar compounds include:
Tritriacontane-16,18-dione: Another β-diketone with similar structural features but different biological activities.
Octadecane-9,11-dione: A diketone with a longer carbon chain and different reactivity.
Properties
CAS No. |
24514-84-9 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
heptadecane-8,10-dione |
InChI |
InChI=1S/C17H32O2/c1-3-5-7-9-11-13-16(18)15-17(19)14-12-10-8-6-4-2/h3-15H2,1-2H3 |
InChI Key |
BTTDGCSZODTCFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


